

Initial Safety and Toxicology Profile of MK-0616: A Technical Overview

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Compound of Interest

Compound Name: MK-6169

Cat. No.: B609096

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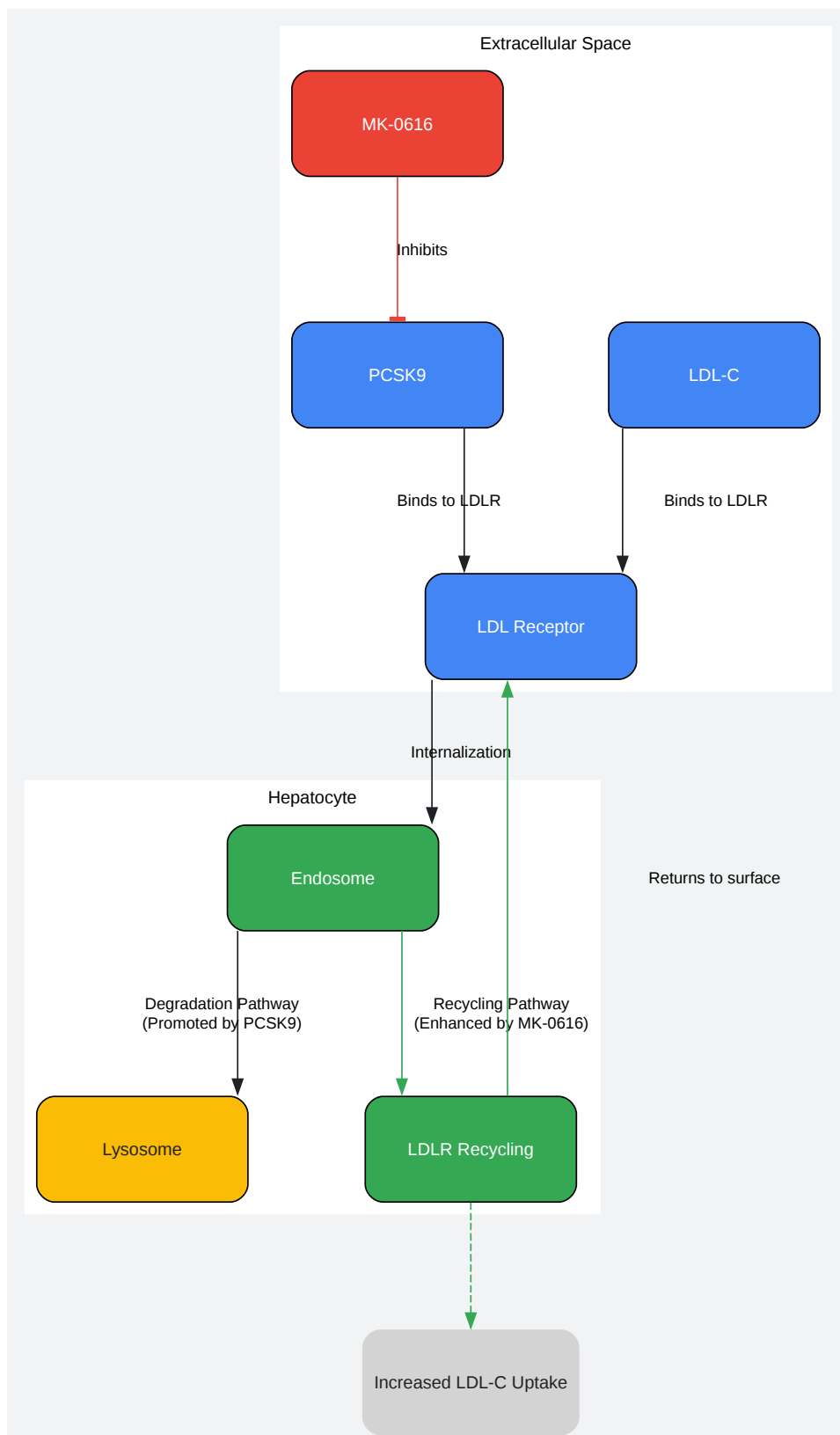
For Researchers, Scientists, and Drug Development Professionals

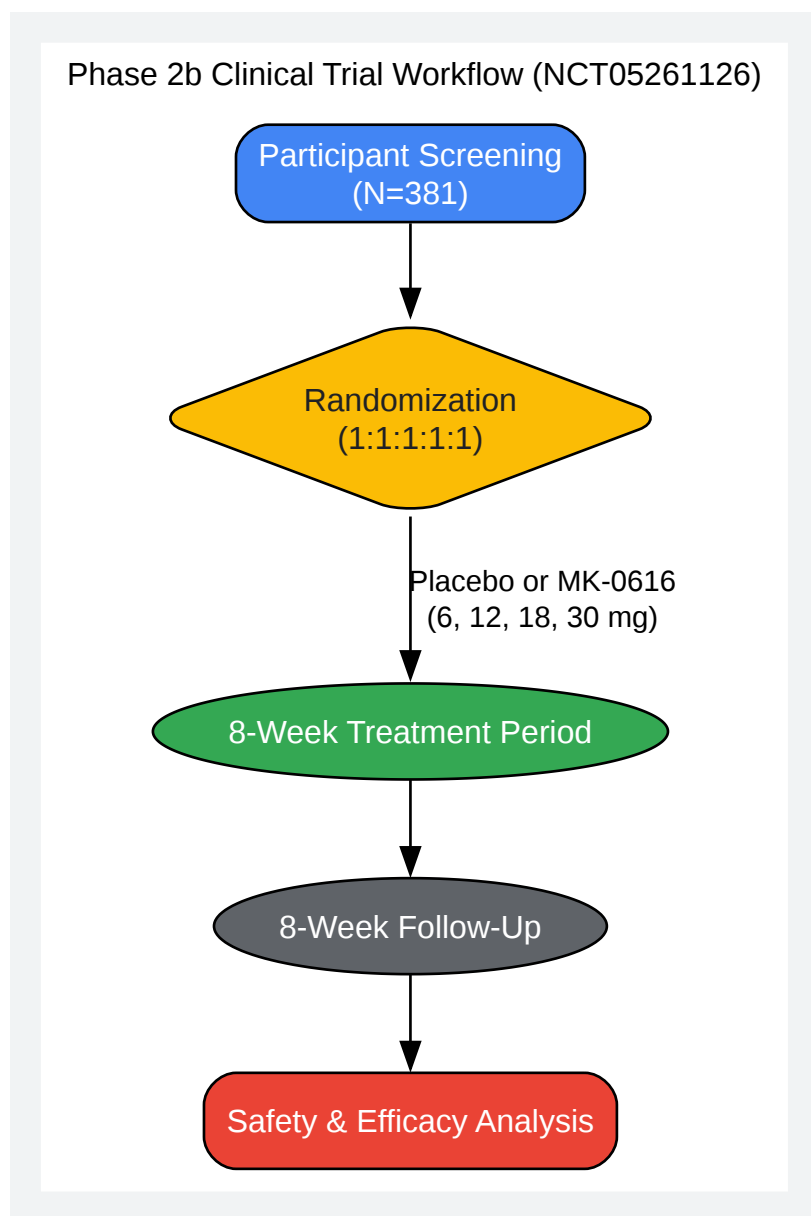
Introduction

MK-0616 is an investigational, orally bioavailable, macrocyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), MK-0616 is designed to increase LDLR availability on hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This document provides a comprehensive overview of the initial safety and toxicology findings for MK-0616, drawing from both preclinical studies and early-phase clinical trials.

Mechanism of Action

MK-0616 directly binds to PCSK9, preventing it from binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. This inhibition preserves the LDLR from degradation, allowing it to be recycled back to the surface of hepatocytes. The increased number of LDLRs results in greater uptake of LDL-C from the bloodstream into the liver, thereby lowering plasma LDL-C levels.





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